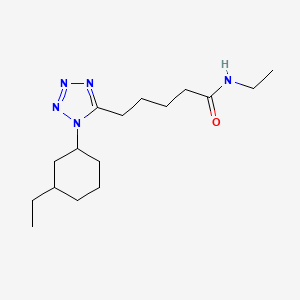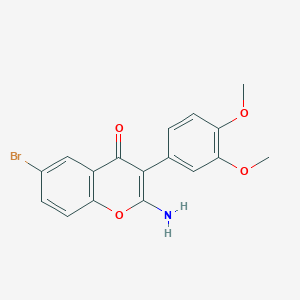
2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor chromen-4-one compound, followed by the introduction of the amino and dimethoxyphenyl groups under controlled conditions. Specific reagents and catalysts, such as bromine, amines, and methoxy-substituted benzene derivatives, are used in these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Halogen substitution reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the bromine position.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Modulating receptor activity to exert therapeutic effects.
Signal Transduction: Affecting cellular signaling pathways to alter biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one: Lacks the amino group, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-6-bromo-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of both the amino and bromine substituents, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity or selectivity for molecular targets.
Propriétés
Numéro CAS |
79448-63-8 |
|---|---|
Formule moléculaire |
C17H14BrNO4 |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
2-amino-6-bromo-3-(3,4-dimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14BrNO4/c1-21-13-5-3-9(7-14(13)22-2)15-16(20)11-8-10(18)4-6-12(11)23-17(15)19/h3-8H,19H2,1-2H3 |
Clé InChI |
NMOGVKNIEASKRC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Br)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


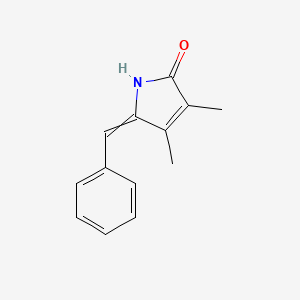
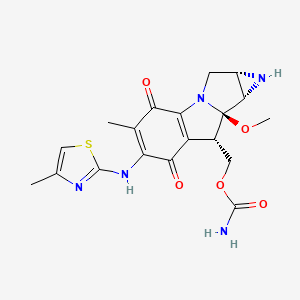
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
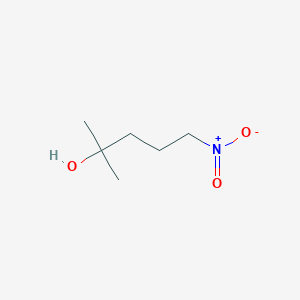

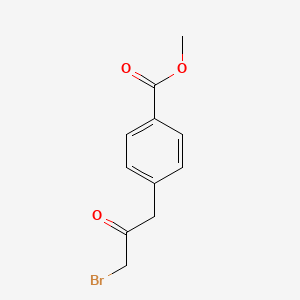
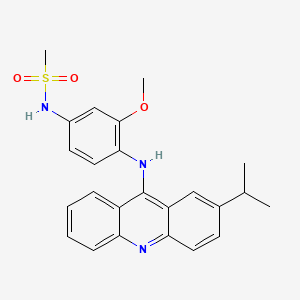
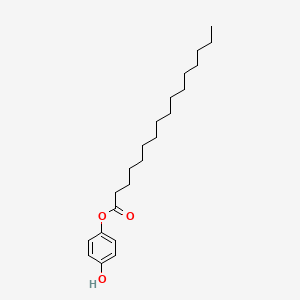
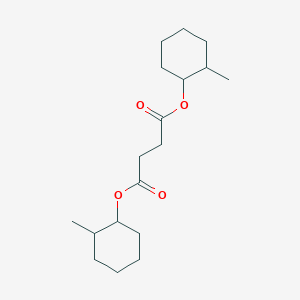

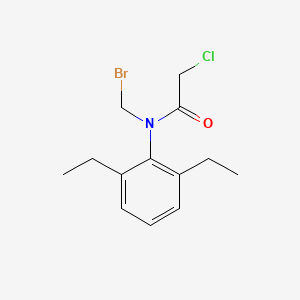
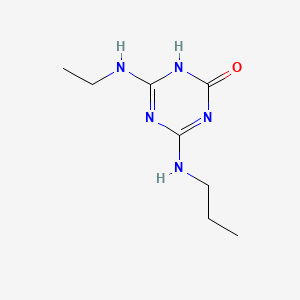
![5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine](/img/structure/B14429265.png)
